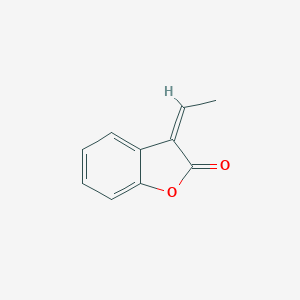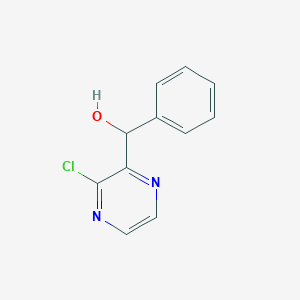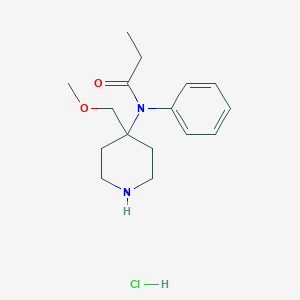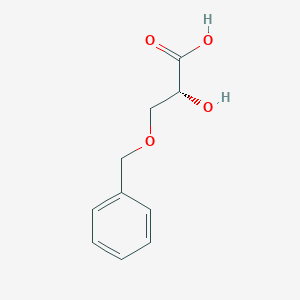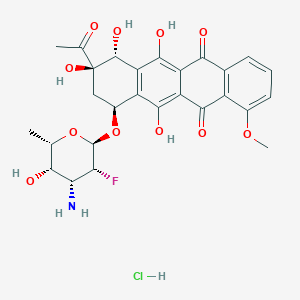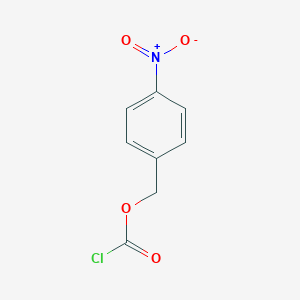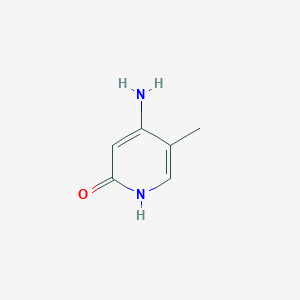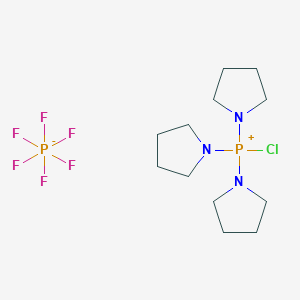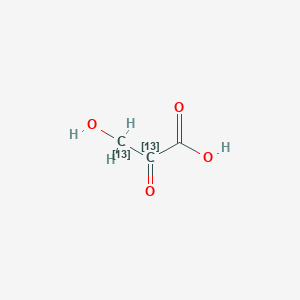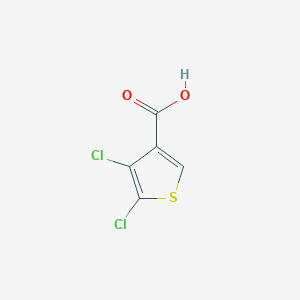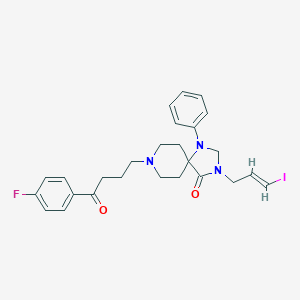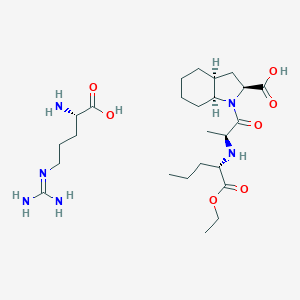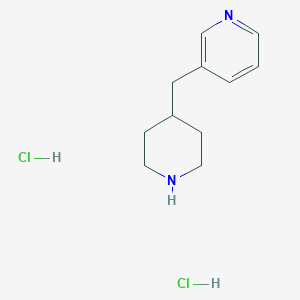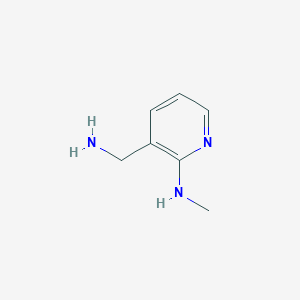
3-(aminomethyl)-N-methylpyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine and related compounds typically involves aminomethylation reactions. Smirnov et al. (2005) investigated the aminomethylation of 3-hydroxy pyridines, which is directed primarily to specific positions of the pyridine ring, indicating a method for synthesizing amino and hydroxymethyl derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine (Smirnov, Kuz’min, & Kuznetsov, 2005).
Molecular Structure Analysis
The molecular structure of derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine, including the role of intramolecular hydrogen bonds and the resistance to certain methylation processes, has been studied. Chisholm et al. (2011) found that the formation of intramolecular hydrogen bonds in 3,3′-N,N′-bis(amino)-2,2′-bipyridine prevents clean tetramethylation, which is crucial for understanding the structural constraints in similar molecules (Chisholm, McDonald, & McIndoe, 2011).
Chemical Reactions and Properties
3-(Aminomethyl)-N-methylpyridin-2-amine undergoes various chemical reactions, including reductive aminations and alkylations. Wilhelmsen et al. (2018) described a protocol for N-substituted 3-amino-4-halopyridines, providing access to imidazopyridines and similar heterocyclic systems, highlighting the compound's versatility in synthetic chemistry (Wilhelmsen, Dixon, Chisholm, & Clark, 2018).
Physical Properties Analysis
The physical properties of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives have been characterized through spectroscopic and crystallographic methods. For instance, the synthesis and properties of amino-substituted derivatives have been explored, providing insights into their donor–acceptor chromophore properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Chemical Properties Analysis
The chemical properties of 3-(aminomethyl)-N-methylpyridin-2-amine, including its reactivity and potential as a catalytic agent in polymerization and cross-coupling reactions, have been investigated. Deeken et al. (2006) synthesized aminopyridinato complexes, highlighting the compound's role in catalysis and its application in Suzuki cross-coupling reactions (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry
- Summary of the Application : AMPBH is used as an intermediate in various chemical reactions. It’s particularly involved in Suzuki-Miyaura reactions, which are used to couple boronic acids with various carbon electrophiles .
- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the reaction. In general, Suzuki-Miyaura reactions involve the use of a palladium catalyst and a base. The boronic acid (in this case, AMPBH) is coupled with an organic halide or a similar compound .
- Results or Outcomes : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) : This is an organic compound with the molecular formula
. It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . -
Muscarinic Receptor Agonists and Antagonists : A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented. The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .
-
S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) : This is a well-known anticonvulsant drug. The synthesis stages of S-pregabalin were optimized in a study .
-
3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) : This is an organic compound with the molecular formula
. It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . -
Muscarinic Receptor Agonists and Antagonists : A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented. The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .
-
S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) : This is a well-known anticonvulsant drug. The synthesis stages of S-pregabalin were optimized in a study .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYVKGUNRCIJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-methylpyridin-2-amine | |
CAS RN |
120182-89-0 | |
| Record name | 3-(aminomethyl)-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

